![molecular formula C23H24N2O2 B2881489 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 2034315-98-3](/img/structure/B2881489.png)
2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one
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Overview
Description
The compound “2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains a phenyl group, a quinoline group, and a pyrrolidine group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline and pyrrolidine rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives are known to undergo a variety of reactions, including those involving DNA gyrase and type IV topoisomerase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally exhibit good antimicrobial activity against various microbial species .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been known to exhibit antimalarial activity. This is due to the presence of the quinoline nucleus, which is a key component in many antimalarial drugs .
Anticancer Activity
Quinoline derivatives have also been found to have anticancer properties. The quinoline nucleus is often used in the development of new therapeutic agents for cancer treatment .
Antibacterial Activity
The quinoline ring system is present in many compounds exhibiting antibacterial activities. This makes quinoline derivatives valuable in the development of new antibacterial drugs .
Antifungal Activity
Quinoline derivatives have been found to have antifungal properties. This is due to the presence of the quinoline nucleus, which is a key component in many antifungal drugs .
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic activities. This makes them useful in the development of new drugs for the treatment of inflammation and pain .
Cardiovascular Activity
Quinoline derivatives have been found to have cardiotonic properties. This makes them valuable in the development of new drugs for the treatment of cardiovascular diseases .
Crystal Structure Analysis
The crystal structure of compounds containing quinoline moieties can be analyzed to understand their molecular structure and properties .
Synthesis of New Compounds
Quinoline derivatives are often used in the synthesis of new compounds. They can be altered to produce a number of differently substituted quinolines, leading to a wide range of biological and pharmacological activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-20(17-8-4-3-5-9-17)23(26)25-15-13-19(16-25)27-21-12-6-10-18-11-7-14-24-22(18)21/h3-12,14,19-20H,2,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALABEHBFKFDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one |
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